molecular formula C12H13N3O2 B4507921 4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide

4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B4507921
M. Wt: 231.25 g/mol
InChI Key: WKIUOZZCLJZQDP-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group at the para position and a pyrazole ring attached via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

  • Amidation Reaction: : The key step involves the formation of the amide bond. This can be achieved by reacting 4-methoxybenzoic acid with 1-methyl-1H-pyrazole-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the reaction time and improving the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 4-hydroxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The methoxy group can be substituted by nucleophiles such as thiols or amines under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 4-hydroxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide.

    Reduction: 4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzylamine.

    Substitution: 4-thiomethoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide.

Scientific Research Applications

4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and oncological pathways.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: It is employed in the design of chemical probes for studying protein-ligand interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism by which 4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The methoxy group and the pyrazole ring play crucial roles in the binding affinity and specificity. The compound may inhibit enzyme activity by occupying the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-methoxy-N-(1-phenyl-1H-pyrazol-4-yl)benzamide: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.

    4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Similar structure but with the pyrazole ring attached at a different position.

Uniqueness

4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to the specific positioning of the methoxy group and the pyrazole ring, which confer distinct chemical properties and biological activities. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-methoxy-N-(1-methylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-8-10(7-13-15)14-12(16)9-3-5-11(17-2)6-4-9/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIUOZZCLJZQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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